Penitrem D is a complex indole diterpenoid alkaloid primarily isolated from the fungus Penicillium crustosum. It is notable for its tremorgenic properties, which can lead to neurological symptoms in mammals. Penitrem D has garnered attention in the field of natural products due to its unique structure and potential applications in pharmacology and toxicology.
The compound is derived from various species of Penicillium, particularly Penicillium crustosum and Penicillium janthinellum. These fungi are known to produce a range of bioactive secondary metabolites, including penitrem D and related compounds, which have been studied for their biological activities and potential therapeutic uses .
The synthesis of penitrem D has been achieved through several convergent synthetic routes, with notable contributions from various research groups. The total synthesis typically involves multiple steps, including the construction of complex indole frameworks.
Penitrem D features a unique polycyclic structure that includes multiple fused rings, which contribute to its biological activity. The compound contains several functional groups, including hydroxyl and carbonyl moieties, which are critical for its pharmacological properties.
Penitrem D undergoes various chemical reactions that can alter its structure and biological activity. Notable reactions include:
The mechanism by which penitrem D exerts its biological effects primarily involves interaction with neurotransmitter systems. It is known to affect gamma-aminobutyric acid (GABA) receptors, leading to increased neuronal excitability.
Penitrem D's unique properties make it a subject of interest in several scientific fields:
Penitrem D is biosynthesized primarily by filamentous fungi within the genus Penicillium, notably Penicillium crustosum, a ubiquitous food spoilage organism. It is also produced by certain strains of Aspergillus and Claviceps species. This mycotoxin occurs naturally in contaminated food matrices, particularly mold-infested dairy products (e.g., cream cheese), nuts (e.g., walnuts), cereals, and fermented meats. Its production correlates with fungal growth under permissive environmental conditions such as high humidity and moderate temperatures [1] [3] [9]. Documented outbreaks often involve companion animals (e.g., dogs) consuming moldy waste, though human cases are sporadically reported [4] [8] [9].
Table 1: Natural Occurrence of Penitrem D
Substrate | Producing Fungi | Detection Method | Key Reference |
---|---|---|---|
Moldy Cream Cheese | Penicillium crustosum | TLC, HPLC | [9] |
Walnuts | Penicillium crustosum | LC-MS/MS | [8] |
Ryegrass | Epichloë festucae var. lolii | HPLC-MS | [5] |
Fermented Meats | Penicillium commune | Competitive EIA | [8] |
Penitrem D belongs to the structurally complex indole-diterpenoid alkaloid class, characterized by a core bicyclo[3.2.0]heptane diterpene skeleton fused to an indole moiety derived from tryptophan and geranylgeranyl diphosphate (GGPP). Its molecular formula is C₃₇H₄₅NO₅ (molar mass: 583.76 g/mol). Key structural features distinguishing it from other penitrems include:
Table 2: Structural Comparison of Select Penitrems
Compound | Molecular Formula | Chlorine Atom | C-23/C-24 Epoxide | Key Functional Groups |
---|---|---|---|---|
Penitrem D | C₃₇H₄₅NO₅ | Absent | Absent (Double bond) | 3-OH, 22-OH, 2-oxo |
Penitrem A | C₃₇H₄₄ClNO₆ | Present (C-32) | Present | 3-OH, 15-OH, 22-OH, 2-oxo |
Penitrem C | C₃₇H₄₄ClNO₅ | Present (C-32) | Absent (Double bond) | 3-OH, 22-OH, 2-oxo |
Secopenitrem D | C₃₇H₄₇NO₄ | Absent | Absent | Lacks C-16−C-18 ether linkage |
Penitrem D was first isolated and characterized in 1981 alongside penitrem E from Penicillium crustosum cultures. Initial separation leveraged high-performance liquid chromatography (HPLC) to resolve it from co-occurring penitrems A, B, and E [7]. Early structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its identity as a deoxy and dechloro derivative of penitrem A [1] [7]. This period also established its tremorgenic activity in murine models, though at lower potency than penitrem A. The 1980s–1990s saw advances in detecting penitrem D in food poisoning cases, particularly in moldy dairy and nuts, cementing its role in mycotoxicoses [4] [9].
Table 3: Key Milestones in Penitrem D Research
Year | Milestone | Significance |
---|---|---|
1981 | First isolation from P. crustosum | Identification as a novel tremorgenic mycotoxin |
1983 | Structural elucidation via NMR/MS | Confirmed deoxy/dechloro structure |
2004 | Detection in veterinary poisoning cases | Linked to contaminated foodstuffs |
2015 | Heterologous biosynthesis reconstitution | Clarified role in penitrem pathway |
Penitrem D is critical for understanding indole-diterpenoid biosynthesis and neurotoxicity mechanisms. As an intermediate in the penitrem pathway, its study clarifies enzymatic steps like chlorination (forming penitrem C) and epoxidation (forming penitrem F/A). Biosynthetic reconstitution studies identified key enzymes: cytochrome P450 monooxygenases (e.g., PtmK, PtmU) and prenyltransferases govern cyclization and oxidation [10]. Neuropharmacologically, penitrem D impairs GABAergic neurotransmission and inhibits high-conductance calcium-activated potassium (BK) channels, albeit less potently than penitrem A. This disruption elevates excitatory neurotransmitter release (glutamate, aspartate), causing tremors and seizures [1] [5] [8]. Analytically, it serves as a marker for fungal contamination; simultaneous detection with roquefortine C in moldy foods aids mycotoxicosis diagnosis [4] [8]. Research tools like competitive enzyme immunoassays (EIAs) and LC-MS/MS enable its quantification in complex matrices, enhancing food safety surveillance [8].
Table 4: Analytical Methods for Penitrem D Detection
Method | Limit of Detection | Matrix | Advantages |
---|---|---|---|
LC-MS/MS | 0.1–1.0 µg/kg | Food, fungal cultures | High sensitivity, multi-mycotoxin screening |
Competitive EIA | 5–10 µg/kg | Mycelium, stomach contents | Rapid screening, minimal sample prep |
HPLC-UV/DAD | 50–100 µg/kg | Contaminated foods | Cost-effective, widely accessible |
Thin-Layer Chromatography | ≥500 µg/kg | Veterinary samples | Qualitative screening |
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